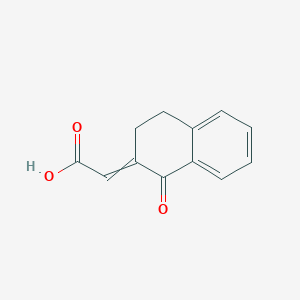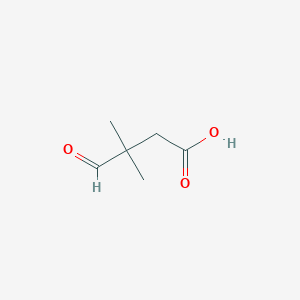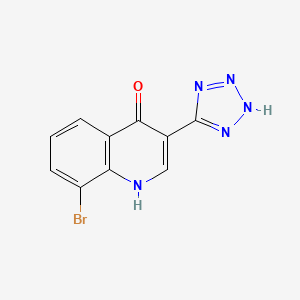
8-bromo-3-(1H-tetrazol-5-yl)-1H-quinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-bromo-3-(1H-tetrazol-5-yl)-1H-quinolin-4-one is a heterocyclic compound that features a quinoline core substituted with a bromine atom at the 8th position and a tetrazole ring at the 3rd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-3-(1H-tetrazol-5-yl)-1H-quinolin-4-one typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Bromination: The quinoline core is then brominated at the 8th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride.
Tetrazole Formation: The brominated quinoline is then reacted with sodium azide and a suitable catalyst to form the tetrazole ring at the 3rd position.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
8-bromo-3-(1H-tetrazol-5-yl)-1H-quinolin-4-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Cyclization Reactions: The tetrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Cyclization: Catalysts like copper(I) iodide or palladium(II) acetate in the presence of ligands such as triphenylphosphine.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products
Substitution: Formation of 8-substituted quinoline derivatives.
Cyclization: Formation of fused heterocyclic compounds.
Oxidation and Reduction: Formation of quinoline N-oxides or reduced quinoline derivatives.
科学的研究の応用
8-bromo-3-(1H-tetrazol-5-yl)-1H-quinolin-4-one has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Materials Science: Use in the development of organic semiconductors or light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: Investigation of its biological activity, including antimicrobial, antiviral, and anticancer properties.
Chemical Sensors: Use in the design of chemical sensors for detecting specific analytes due to its unique reactivity and binding properties.
作用機序
The mechanism of action of 8-bromo-3-(1H-tetrazol-5-yl)-1H-quinolin-4-one depends on its specific application:
Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors, disrupting biological pathways critical for disease progression.
Materials Science: Its electronic properties allow it to participate in charge transfer processes, making it useful in electronic devices.
Biological Studies: It may interact with cellular components, leading to antimicrobial or anticancer effects through mechanisms such as DNA intercalation or enzyme inhibition.
類似化合物との比較
Similar Compounds
8-chloro-3-(1H-tetrazol-5-yl)-1H-quinolin-4-one: Similar structure but with a chlorine atom instead of bromine.
8-fluoro-3-(1H-tetrazol-5-yl)-1H-quinolin-4-one: Similar structure but with a fluorine atom instead of bromine.
3-(1H-tetrazol-5-yl)-1H-quinolin-4-one: Lacks the halogen substitution at the 8th position.
Uniqueness
8-bromo-3-(1H-tetrazol-5-yl)-1H-quinolin-4-one is unique due to the presence of both the bromine atom and the tetrazole ring, which confer distinct electronic and steric properties. These features can influence its reactivity, biological activity, and suitability for various applications compared to its analogs.
特性
CAS番号 |
61338-40-7 |
|---|---|
分子式 |
C10H6BrN5O |
分子量 |
292.09 g/mol |
IUPAC名 |
8-bromo-3-(2H-tetrazol-5-yl)-1H-quinolin-4-one |
InChI |
InChI=1S/C10H6BrN5O/c11-7-3-1-2-5-8(7)12-4-6(9(5)17)10-13-15-16-14-10/h1-4H,(H,12,17)(H,13,14,15,16) |
InChIキー |
LIDNYRBHBXFSLV-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)Br)NC=C(C2=O)C3=NNN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


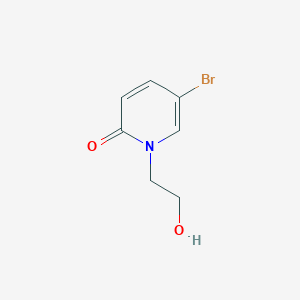
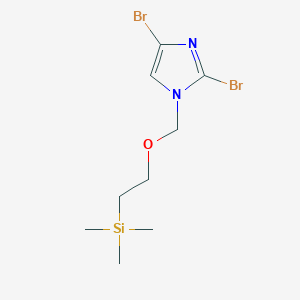
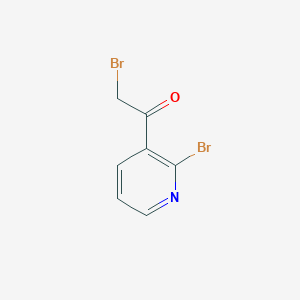
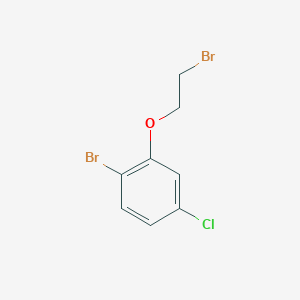

![N-[(2-Chlorophenyl)methyl]-2,2-dimethoxyacetamide](/img/structure/B8640183.png)
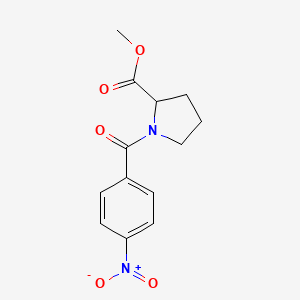
![2,3-Dihydronaphth[2,1-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B8640192.png)
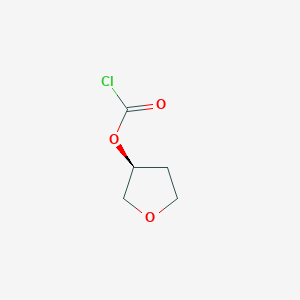
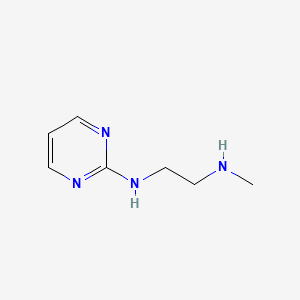
![2-[3-(3-bromopyridin-4-yl)oxyazetidin-1-yl]quinoline](/img/structure/B8640217.png)

